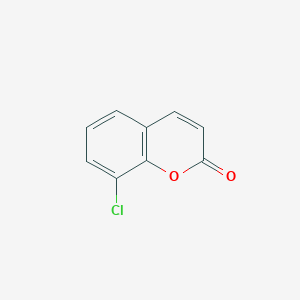

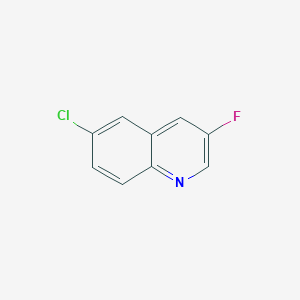

6-Chloro-3-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6-Chloro-3-fluoroquinoléine est un composé organique aromatique hétérocyclique qui appartient à la famille des quinoléines. Les quinoléines sont connues pour leur large éventail d'activités biologiques et sont couramment utilisées en chimie médicinale. L'incorporation d'atomes de chlore et de fluor dans la structure de la quinoléine améliore ses propriétés chimiques, ce qui en fait un composé précieux dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la 6-Chloro-3-fluoroquinoléine implique généralement l'halogénation de dérivés de quinoléine. Une méthode courante est la réaction de substitution nucléophile où un atome de chlore est introduit en position 6 et un atome de fluor en position 3 du cycle quinoléine. Cela peut être réalisé en utilisant des réactifs tels que l'oxychlorure de phosphore (POCl3) et le fluorure de potassium (KF) dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de la 6-Chloro-3-fluoroquinoléine implique souvent des processus d'halogénation à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus d'halogénation .

Analyse Des Réactions Chimiques

Types de réactions : La 6-Chloro-3-fluoroquinoléine subit diverses réactions chimiques, notamment :

Substitution nucléophile : Les atomes de chlore et de fluor peuvent être substitués par d'autres nucléophiles, conduisant à la formation de différents dérivés.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour produire des dérivés de quinoléine avec différents états d'oxydation.

Réactions de couplage croisé : Il peut participer à des réactions de couplage croisé, telles que les réactions de Suzuki ou de Heck, pour former des molécules organiques complexes.

Réactifs et conditions courantes :

Substitution nucléophile : Des réactifs comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont couramment utilisés.

Oxydation : Des oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont employés.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers quinoléines substituées, qui peuvent être encore fonctionnalisées pour des applications spécifiques .

4. Applications de la recherche scientifique

La 6-Chloro-3-fluoroquinoléine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antibactériennes, antifongiques et antivirales.

Médecine : Il sert de précurseur au développement de médicaments pharmaceutiques, en particulier dans le traitement des maladies infectieuses et du cancer.

5. Mécanisme d'action

Le mécanisme d'action de la 6-Chloro-3-fluoroquinoléine implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, elle peut inhiber l'activité d'enzymes telles que la gyrase de l'ADN et la topoisomérase IV, qui sont essentielles à la réplication et à la transcription de l'ADN. Cette inhibition conduit à la perturbation des processus de l'ADN bactérien, ce qui entraîne la mort cellulaire .

Composés similaires :

6-Fluoroquinoléine : Structure similaire mais sans l'atome de chlore.

3-Chloroquinoléine : Structure similaire mais sans l'atome de fluor.

6-Chloro-8-fluoroquinoléine : Contient un atome de fluor supplémentaire en position 8.

Unicité : La 6-Chloro-3-fluoroquinoléine est unique en raison du positionnement spécifique des atomes de chlore et de fluor, qui confère des propriétés chimiques et biologiques distinctes.

Applications De Recherche Scientifique

6-Chloro-3-fluoroquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Chloro-3-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in cell death .

Comparaison Avec Des Composés Similaires

6-Fluoroquinoline: Similar in structure but lacks the chlorine atom.

3-Chloroquinoline: Similar in structure but lacks the fluorine atom.

6-Chloro-8-fluoroquinoline: Contains an additional fluorine atom at the 8-position.

Uniqueness: 6-Chloro-3-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

6-chloro-3-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIREJJBJQICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)